(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
Description
This compound features a pyridine core substituted with chloro and trifluoromethyl groups at positions 6 and 4, respectively. The sulfanylacetic acid moiety at position 2 is further functionalized with a hydrazide group containing a dimethylamino-meth-(E)-ylidene substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide group provides sites for hydrogen bonding and coordination, making it a candidate for biological applications .
Properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4OS/c1-19(2)6-16-18-9(20)5-21-10-4-7(11(13,14)15)3-8(12)17-10/h3-4,6H,5H2,1-2H3,(H,18,20)/b16-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBZTIHPJSWQA-OMCISZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Acetic Acid Derivatization: The acetic acid moiety is attached through esterification or amidation reactions.
Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine derivatives under controlled conditions to form the hydrazide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition due to its hydrazide functional group, which can form stable complexes with metal ions and enzymes.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring and its substituents may also interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its trifluoromethylpyridine backbone combined with a hydrazide-based side chain. Key analogs and their differences include:
Physicochemical Properties
- Target Compound: Predicted properties inferred from analogs: pKa: The dimethylamino group (basic) and hydrazide (acidic) suggest dual acid-base behavior. A related hydrazine analog has a pKa of ~2.47 . Lipophilicity: The trifluoromethyl group increases hydrophobicity, while the hydrazide may enhance solubility in polar solvents.
- Analog Data: 6-Chloro-N-[(Z)-ethylideneamino]-N-methyl-4-(trifluoromethyl)pyridin-2-amine: Boiling point = 311.2°C; density = 1.31 g/cm³ . 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid: Higher acidity due to the carboxylic acid group compared to hydrazide .
Biological Activity
(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide, with the CAS number 1858264-43-3, is a complex organic compound characterized by its unique functional groups, including a pyridine ring and a hydrazide moiety. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS, with a molecular weight of 340.75 g/mol. Its structure includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Chloro and trifluoromethyl substituents : These enhance the compound's lipophilicity and biological activity.
- Sulfanyl-acetic acid moiety : This contributes to the compound's reactivity.
- Hydrazide functional group : Known for its ability to form stable complexes with metal ions and enzymes.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring may also interact with receptor sites, influencing signal transduction pathways.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Similar hydrazones have shown dual inhibition of these enzymes, which are critical in neurotransmission. The inhibition was determined using spectrophotometric methods, revealing that structural modifications can enhance potency against these targets .
- Other Enzymes : Hydrazones derived from similar structures have demonstrated inhibitory effects on bacterial DNA-gyrase, urease, and laccase, indicating a broad spectrum of enzyme interactions .
Case Studies
- Antimicrobial Activity : Research indicates that hydrazone derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Cytotoxicity Assessments : In vitro studies on HepG2 cells showed no significant cytotoxicity at concentrations up to 100 µM, suggesting that the compound could be safe for further biological evaluations .
- Potential in Cancer Therapy : The hydrazide structure has been linked to anti-cancer properties, with certain derivatives inhibiting cancer cell proliferation by targeting specific metabolic pathways .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition (AChE, BuChE), antimicrobial |
| 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | - | Moderate antibacterial activity |
| 6-Chloro-4-(trifluoromethyl)pyridin-2-ol | - | Antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
